molecular formula C11H14N4O B12906249 4-Anilino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 75989-68-3

4-Anilino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12906249
CAS No.: 75989-68-3
M. Wt: 218.26 g/mol
InChI Key: HRNNZMDNQAHUOE-UHFFFAOYSA-N
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Description

4-(Phenylamino)-3-propyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenylamino group attached to the triazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)-3-propyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of appropriate hydrazine derivatives with carboxylic acids or their derivatives. One common method is the cyclization of N-phenylhydrazine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)-3-propyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with different functional groups.

Scientific Research Applications

4-(Phenylamino)-3-propyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)-3-propyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylamino)-1,2,4-triazole: Lacks the propyl group, which can affect its solubility and biological activity.

    3-Propyl-1,2,4-triazole: Lacks the phenylamino group, which can influence its binding properties and reactivity.

    4-(Phenylamino)-3-methyl-1,2,4-triazole: Contains a methyl group instead of a propyl group, which can alter its chemical and biological properties.

Uniqueness

4-(Phenylamino)-3-propyl-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of both the phenylamino and propyl groups, which can synergistically enhance its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.

Properties

CAS No.

75989-68-3

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-anilino-3-propyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C11H14N4O/c1-2-6-10-12-13-11(16)15(10)14-9-7-4-3-5-8-9/h3-5,7-8,14H,2,6H2,1H3,(H,13,16)

InChI Key

HRNNZMDNQAHUOE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC(=O)N1NC2=CC=CC=C2

Origin of Product

United States

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